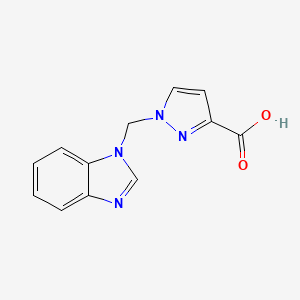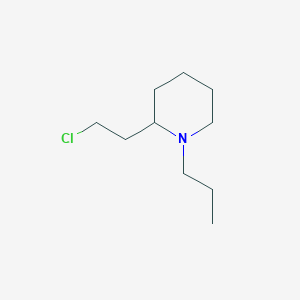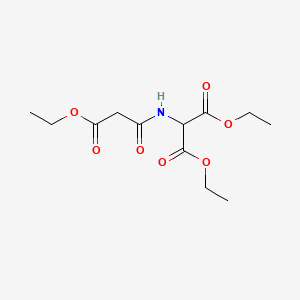
2-Anilinobenzaldehyde
Descripción general
Descripción
2-Anilinobenzaldehyde is an organic compound with the molecular formula C13H11NO . It has an average mass of 197.232 Da and a monoisotopic mass of 197.084061 Da .
Synthesis Analysis
A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates . This method involves a one-pot operation of isatin, arylamines, and elemental sulfur, resulting in the formation of a C–N and two C–S bonds .Molecular Structure Analysis
The molecular structure of 2-Anilinobenzaldehyde consists of a benzene ring attached to an amine group and an aldehyde group . The exact structure can be viewed on various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilinobenzaldehyde include its molecular formula (C13H11NO), average mass (197.232 Da), and monoisotopic mass (197.084061 Da) .Aplicaciones Científicas De Investigación
Degradation and Environmental Applications
- Degradation Studies in Water: 2-Chloroaniline, a compound related to 2-Anilinobenzaldehyde, has been studied for degradation in water using methods like ozonation, photolysis, and radiolysis. The synergy of γ-rays and ozone showed the most efficient degradation, highlighting potential environmental applications in wastewater treatment (Winarno & Getoff, 2002).
Chemical Synthesis and Reactions
Synthesis of Quinoline Derivatives
2-Phenyl-quinoline-4-carboxylic acid derivatives, synthesized from aniline and 2-nitrobenzaldehyde (a relative of 2-Anilinobenzaldehyde), have been evaluated for antibacterial activities. This demonstrates its use in the synthesis of bioactive molecules (Wang et al., 2016).
Role in Nitroarene Reduction
A study utilized 2-carboxybenzaldehyde (related to 2-Anilinobenzaldehyde) in the selective reduction of nitroarene to aromatic amine, which is a crucial step in synthesizing pharmaceuticals like indoprofen (Ogiwara, Sakurai, & Sakai, 2017).
Synthesis of Cyclic Compounds
2-Alkynylbenzaldehyde, a compound structurally similar to 2-Anilinobenzaldehyde, has been used as a building block for generating functionalized polycyclic compounds, particularly in heterocycles, through tandem reactions. This is significant for the construction of complex molecular structures (Wang, Kuang, & Wu, 2012).
Photocatalysis and Photochemistry
- Use in Photochemistry: 2-Nitrobenzaldehyde, a relative of 2-Anilinobenzaldehyde, has been employed as a chemical actinometer for measuring light in photochemical reactions, both in solutions and ice, indicating its utility in studying photochemical processes (Galbavy, Ram, & Anastasio, 2010).
Miscellaneous Applications
Mannich Base Synthesis
The creation of a new Mannich base from aniline and 4-methylbenzaldehyde (an analogue of 2-Anilinobenzaldehyde) demonstrates the compound's utility in synthesizing novel organic structures (Hussein & Yousif, 2021).
Spectroscopic Studies
Substituted anils of 2-hydroxybenzaldehyde (related to 2-Anilinobenzaldehyde) have been studied using spectroscopic and semi-empirical MO techniques, indicating its application in molecular structure analysis (Alarcón, Pagani, Bacigalupo, & Olivieri, 1999).
Safety and Hazards
Direcciones Futuras
The future directions of 2-Anilinobenzaldehyde research could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
2-anilinobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-10,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHVSHRTSHTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)


![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)
